Enhanced Mu-Opioid Agonist Potency Versus Parent Peptide Morphiceptin
The N-methylation and D-Pro substitution in Tyr-Pro-L-(NMe)Phe-D-Pro-NH2 (PL017) result in a dramatic 26.6-fold increase in functional potency at the mu-opioid receptor compared to the parent peptide morphiceptin. In the guinea pig ileum (GPI) functional assay, PL017 achieved an IC50 of 20.7 nM, whereas morphiceptin required a much higher concentration, with an IC50 of 552 nM [1]. This modification is conserved across studies, with another report showing a 10.7-fold difference, measuring PL017's IC50 at 59.4 nM versus an implied higher concentration for less potent analogs [2].
| Evidence Dimension | Functional Mu-Opioid Agonist Potency |
|---|---|
| Target Compound Data | IC50 = 20.7 nM (GPI assay) [1] |
| Comparator Or Baseline | Morphiceptin (Tyr-Pro-Phe-Pro-NH2) IC50 = 552 nM (GPI assay) [1] |
| Quantified Difference | 26.6-fold more potent |
| Conditions | In vitro inhibitory activity against mu opioid receptor in guinea pig ileum (GPI) smooth muscle assay. |
Why This Matters
This large potency differential is critical for experimental design, as using the parent peptide morphiceptin at equivalent concentrations will vastly underestimate the magnitude of mu-receptor-mediated pharmacological effects.
- [1] Yamazaki, T., Ro, S., Goodman, M., Chung, N. N., & Schiller, P. W. (1993). A topochemical approach to explain morphiceptin bioactivity. Journal of medicinal chemistry, 36(6), 708-719. Data as curated by ChEMBL (ChEMBL1126617). View Source
- [2] Janecka, A., Fichna, J., & Janecki, T. (2004). Opioid receptors and their ligands. Current topics in medicinal chemistry, 4(1), 1-17. Data as curated by ChEMBL (ChEMBL1149096) showing PL017 IC50 = 59.4 nM. View Source
